molecular formula C20H18O3 B397615 2-Naphthyl 3-propoxybenzoate

2-Naphthyl 3-propoxybenzoate

Cat. No.: B397615
M. Wt: 306.4g/mol
InChI Key: GOUPJCGPVNZKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthyl 3-propoxybenzoate is a useful research compound. Its molecular formula is C20H18O3 and its molecular weight is 306.4g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4g/mol

IUPAC Name

naphthalen-2-yl 3-propoxybenzoate

InChI

InChI=1S/C20H18O3/c1-2-12-22-18-9-5-8-17(14-18)20(21)23-19-11-10-15-6-3-4-7-16(15)13-19/h3-11,13-14H,2,12H2,1H3

InChI Key

GOUPJCGPVNZKKU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Q & A

Q. What are the established synthetic routes for 2-Naphthyl 3-propoxybenzoate, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via esterification of 3-propoxybenzoic acid with 2-naphthol, typically using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Purification involves column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) . Structural validation employs 1H/13C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z corresponding to C₁₉H₁₈O₃) . Elemental analysis (C, H, N) further confirms stoichiometric purity .

Q. What are the critical solubility and stability parameters for handling this compound in experimental settings?

  • Methodological Answer : The compound is lipophilic, with solubility in organic solvents like DCM, chloroform, and THF, but limited solubility in water. Stability studies recommend storage at –20°C under inert atmosphere to prevent hydrolysis of the ester bond. Degradation under UV light or acidic/basic conditions necessitates pH-neutral buffers in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Methodological Answer : Yield optimization involves:
  • Catalyst screening : Substituent-sensitive catalysts (e.g., DMAP for steric hindrance mitigation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis solvent removal .
  • Temperature control : Reactions at 50–60°C balance activation energy and side-product formation.
    Example: Substituent positioning (e.g., 2-naphthyl vs. 4-biphenyl groups) impacts yield due to steric effects (e.g., 84% vs. 53% yields in analogous syntheses) .

Q. How do structural modifications of this compound influence its enzyme inhibition activity?

  • Methodological Answer : SAR (Structure-Activity Relationship) studies focus on:
  • Aromatic substituents : Electron-withdrawing groups (e.g., nitro) enhance binding to hydrophobic enzyme pockets.
  • Ester linkage stability : Replacing the ester with an amide improves metabolic stability but may reduce solubility.
    Example: In β4GalT inhibition studies, 2-naphthyl derivatives achieved Kᵢ values as low as 0.01 mM, suggesting optimal steric bulk for target interaction .

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

  • Methodological Answer : Contradictions arise from:
  • Tautomerism : Use variable-temperature NMR to identify dynamic equilibria.
  • Impurity interference : Cross-validate with HPLC-MS and elemental analysis .
    Example: Discrepancies in aromatic proton shifts may resolve via 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations model interactions with enzymes like β4GalT. Key parameters:
  • Ligand protonation states : Adjusted via pKa prediction tools (e.g., MarvinSuite).
  • Binding free energy : Calculated using MM-PBSA/GBSA methods .

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